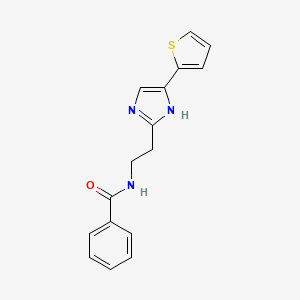
N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene-based compounds have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the synthesis of N-[2-(thiophen-2-yl)ethyl] piperazinyl involved the linkage of various 2-(thiophen-2-yl)ethyl groups to the piperazinyl residue .Molecular Structure Analysis
The structure of similar compounds is often verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Chemical Reactions Analysis
Thiophene-based compounds are significant reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often studied using techniques such as Density Functional Theory (DFT), which is used to calculate the molecular structure and compare it with X-ray values .Applications De Recherche Scientifique
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
Thiophenylhydrazonoacetates, which are structurally related to the specified compound, have been synthesized and investigated for their reactivity towards various nitrogen nucleophiles. This research aimed to yield derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine, highlighting the compound's role in the development of heterocyclic chemistry (Mohareb et al., 2004).
Synthesis and Cardiac Electrophysiological Activity
N-Substituted imidazolylbenzamides, including structures similar to the given compound, have shown potential as selective class III agents for cardiac electrophysiological activity. This research underscores the viability of the 1H-imidazol-1-yl moiety in creating compounds with significant biological activities, especially in cardiovascular therapies (Morgan et al., 1990).
Anticancer Evaluation of N-substituted Benzamides
A series of substituted N-substituted benzamides were designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. This study demonstrates the compound's utility in developing novel anticancer agents, with several derivatives exhibiting higher activities than the reference drug (Ravinaik et al., 2021).
Crystal Structure Analysis
The crystal structure of a compound structurally related to N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide was elucidated through spectral analysis and X-ray diffraction studies. This research provides insights into the molecular and crystallographic aspects of such compounds, facilitating their potential application in material sciences and pharmacology (Sharma et al., 2016).
Antimicrobial and Antitumor Activities
The compound and its derivatives have been explored for antimicrobial and antitumor activities. Studies demonstrate the synthesis of various derivatives and their evaluations against bacterial and cancer cell lines, highlighting the compound's role in developing new therapeutic agents (Bikobo et al., 2017).
Mécanisme D'action
Target of Action
The compound N-(2-(4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzamide, also known as N-{2-[4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}benzamide, is a derivative of thiophene and nicotinic acid Thiophene-based compounds have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It is known that thiophene-based compounds can interact with various biological targets through different mechanisms . For instance, some thiophene derivatives are known to interact with DNA, which could potentially influence gene expression and cellular function .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it is plausible that multiple biochemical pathways could be affected.
Pharmacokinetics
The admet characteristics of similar compounds have been assessed using computational analysis, pointing to significant drug-likeness features based on the lipinski criteria .
Result of Action
Thiophene-based compounds have been reported to exhibit a variety of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(5-thiophen-2-yl-1H-imidazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c20-16(12-5-2-1-3-6-12)17-9-8-15-18-11-13(19-15)14-7-4-10-21-14/h1-7,10-11H,8-9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIQAOMIILXPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NC=C(N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

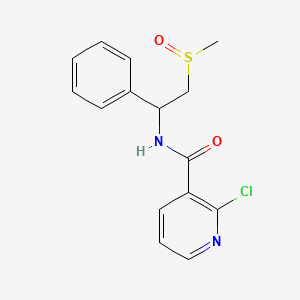
![4-ethoxy-N-[4-[(4-ethoxyphenyl)sulfonylamino]naphthalen-1-yl]benzenesulfonamide](/img/structure/B2454157.png)
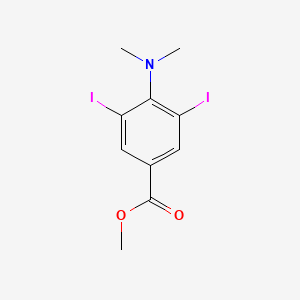

![1-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)piperidine-4-carboxylic acid](/img/structure/B2454163.png)


![5-methyl-N-(4-methylbenzo[d]thiazol-2-yl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2454167.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 5-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2454169.png)
![5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2454172.png)
![1-Ethyl-1-[(3R,4S)-4-hydroxyoxolan-3-yl]-3-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2454173.png)
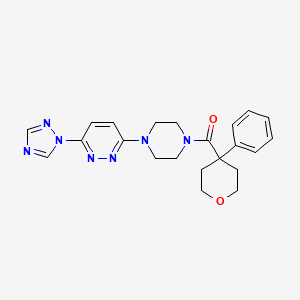
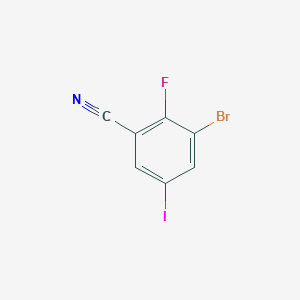
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclopropanecarboxamide](/img/structure/B2454179.png)